molecular formula C9H13NO2 B146629 3-Propyl-5-propionylisoxazole CAS No. 134378-86-2

3-Propyl-5-propionylisoxazole

Cat. No. B146629
M. Wt: 167.2 g/mol
InChI Key: XDYGFHHMCQFREL-UHFFFAOYSA-N
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Patent
US05498619

Procedure details

Dissolved in 50 ml of chloroform were 5.0 g (57.5 mmol) of n-butylaldoxime and 0.3 ml of pyridine, to which 7.6 g (57.1 mmol) of N-chlorosuccinimide were added in small portions while the internal temperature was controlled not to exceed 35° C. After the addition, the resultant mixture was stirred at room temperature for 1 hour. To the solution, 6.0 g (71.4 mmol) of 1-pentyn-3-ol and 5.9 g (58.4 mmol) of triethylamine were added. The stirring was continued for 2 hours at 40°-50° C. After the solvent was distilled off under reduced pressure, water was added and the reaction product was then extracted with diethyl ether. After concentration, the residue was purified by silica gel chromatography (eluent: chloroform) so that 3-propyl-5-(1-hydroxypropyl)isoxazole was obtained. It was dissolved in acetone, oxidized with Jones' reagent under ice cooling, and purified by silica gel chromatography (eluent: chloroform), so that 3-propyl-5-propionylisoxazole was obtained as colorless oil.
[Compound]
Name
n-butylaldoxime
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four
Quantity
5.9 g
Type
reactant
Reaction Step Four
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0.3 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl[N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=O.[CH:9]#[C:10][CH:11](O)CC.C(N([CH2:20][CH3:21])CC)C.CC(C)=[O:24].OS(O)(=O)=O.O=[Cr](=O)=O>C(Cl)(Cl)Cl.CC(C)=O.N1C=CC=CC=1>[CH2:9]([C:3]1[CH:4]=[C:5]([C:6](=[O:7])[CH2:20][CH3:21])[O:24][N:2]=1)[CH2:10][CH3:11] |f:3.4.5|

Inputs

Step One
Name
n-butylaldoxime
Quantity
5 g
Type
reactant
Smiles
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
6 g
Type
reactant
Smiles
C#CC(CC)O
Name
Quantity
5.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Jones' reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Eight
Name
Quantity
0.3 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to exceed 35° C
ADDITION
Type
ADDITION
Details
After the addition
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the reaction product was then extracted with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (eluent: chloroform) so that 3-propyl-5-(1-hydroxypropyl)isoxazole
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (eluent: chloroform), so that 3-propyl-5-propionylisoxazole
CUSTOM
Type
CUSTOM
Details
was obtained as colorless oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CC)C1=NOC(=C1)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.